7-Amino-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione hydrochloride
Description
Its molecular weight is 248.69 g/mol . The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical research and development. It is commercially available through suppliers like Broad Pharmaceutical Co., Ltd., indicating its relevance as an intermediate in drug synthesis .
Properties
IUPAC Name |
7-amino-1,1-dioxo-4H-1λ6,4-benzothiazin-3-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3S.ClH/c9-5-1-2-6-7(3-5)14(12,13)4-8(11)10-6;/h1-3H,4,9H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBLRLKXXYBNOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1(=O)=O)C=C(C=C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing an amino group and a thiazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
7-Amino-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The amino group in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazine derivatives.
Scientific Research Applications
7-Amino-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Amino-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound belongs to a family of sulfur-containing heterocycles. Key analogs include:
Key Observations :
- Core Heteroatoms : The target compound has a benzothiazine core (one sulfur), whereas benzothiadiazines and benzodithiazines incorporate additional nitrogen or sulfur atoms, respectively. Benzodithiazines (e.g., compounds 15, 17 in ) feature two sulfur atoms, altering electronic properties and reactivity .
- Substituents: The amino group at position 7 in the target compound contrasts with chloro, methoxy, or carboxylate groups in analogs. These substituents influence polarity, hydrogen-bonding capacity, and lipophilicity.
Physicochemical Properties
Solubility and Stability
- Target Compound: The hydrochloride salt form improves aqueous solubility, critical for bioavailability in drug formulations . The amino group acts as a hydrogen bond donor, enhancing interactions with polar solvents.
- Chloro/Methoxy Analogs: The 7-chloro-5-methoxy derivative (benzothiadiazine) is less polar due to halogen and ether substituents, favoring organic solvents. Its stability at room temperature is noted in supplier documentation .
- Benzodithiazines: Compounds like 17 (6-chloro-7-cyano derivative) exhibit lower solubility due to bulky substituents (cyano, hydrazino-benzylidene) but demonstrate thermal stability (decomposition >300°C) .
Spectroscopic Data
- IR Spectroscopy :
- NMR Shifts: Benzodithiazines show aromatic proton shifts at δ 8.23–8.45 ppm (e.g., H-5 and H-8 in compound 15) , while the target compound’s amino group would likely deshield adjacent protons.
Biological Activity
7-Amino-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione hydrochloride is a compound belonging to the class of benzothiadiazine-1,1,3-triones. This compound has garnered attention due to its potential pharmacological properties, particularly in the fields of anti-inflammatory and analgesic therapies. Its unique structure includes a benzothiazine core characterized by sulfur and nitrogen atoms, which contributes to its biological activity.
The hydrochloride form of this compound enhances its solubility in water, facilitating its use in biological studies and potential therapeutic applications. The synthesis typically involves several steps that ensure the retention of biological activity while allowing for modifications that could enhance therapeutic efficacy.
Research indicates that 7-Amino-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione hydrochloride may exert its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes. This mechanism is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs), which are known for their ability to reduce inflammation and pain by blocking the synthesis of prostaglandins.
Anti-inflammatory Effects
Studies have shown that this compound exhibits significant anti-inflammatory properties. It has been evaluated for its ability to inhibit COX enzymes, contributing to its potential as an anti-inflammatory agent.
Analgesic Properties
In addition to its anti-inflammatory effects, 7-Amino-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione hydrochloride may also possess analgesic properties. This makes it a candidate for pain management therapies.
Comparative Analysis with Similar Compounds
The following table compares 7-Amino-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione hydrochloride with other related compounds based on their structures and biological activities:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| 7-Amino-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione hydrochloride | Benzothiadiazine derivative | Anti-inflammatory & analgesic | Unique trione structure |
| Piroxicam | Benzothiazine derivative | Anti-inflammatory | Long half-life |
| Meloxicam | Non-steroidal anti-inflammatory | Pain relief | Selective COX-2 inhibitor |
| 7-Amino-3-methylbenzothiazine | Benzothiadiazine derivative | Antidiabetic | Sulfonylurea class |
Case Studies and Research Findings
Recent studies have highlighted the efficacy of 7-Amino-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione hydrochloride in various experimental models:
- In Vitro Studies : In vitro assays demonstrated significant inhibition of COX enzymes at low concentrations, indicating its potential as an effective anti-inflammatory agent.
- Animal Models : Animal studies have shown that administration of this compound resulted in reduced inflammatory responses and pain relief comparable to established NSAIDs.
- Toxicity Assessments : Toxicity studies indicated that the compound exhibited a favorable safety profile with low cytotoxicity against various cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
